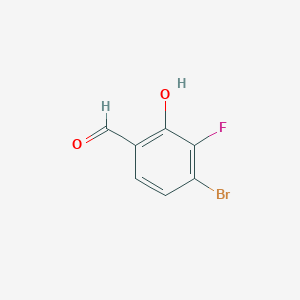

4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHBVHMSOBXQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427373-29-2 | |

| Record name | 4-Bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract: 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a pivotal, multi-functionalized aromatic building block in contemporary medicinal chemistry and materials science. Its synthesis, however, presents a significant regioselectivity challenge, requiring precise control over the formylation of a sterically hindered and electronically complex phenol precursor. This guide provides an in-depth analysis of synthetic strategies, focusing on a robust and highly selective methodology. We will dissect the mechanistic underpinnings of the chosen pathway, offer a detailed, field-tested experimental protocol, and present a comparative overview of alternative routes. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable approach to this valuable intermediate.

Introduction: The Strategic Importance of a Polysubstituted Benzaldehyde

Substituted salicylaldehydes are privileged scaffolds in organic synthesis, serving as precursors to a vast array of heterocyclic compounds, Schiff base ligands, and biologically active molecules. The specific substitution pattern of this compound (CAS No. 1427373-29-2) offers a unique trifecta of reactive sites: a nucleophilic hydroxyl group, an aldehyde for condensation or oxidation/reduction, and two distinct halogen atoms (F and Br) that can be selectively manipulated in cross-coupling reactions. This structural arrangement makes it an indispensable intermediate for constructing complex molecular architectures in drug discovery and agrochemical development.

The primary synthetic hurdle is the regioselective introduction of a formyl group onto the 3-bromo-2-fluorophenol backbone. The interplay of the directing effects of the hydroxyl, fluoro, and bromo substituents must be carefully considered to achieve the desired C-6 formylation and avoid the formation of undesired isomers.

Retrosynthetic Analysis and Strategy Selection

The most logical retrosynthetic disconnection for the target molecule involves the formylation of a commercially available precursor, 3-bromo-2-fluorophenol.

Caption: Retrosynthetic approach for the target compound.

The key to a successful synthesis lies in choosing a formylation method that is highly selective for the ortho position relative to the powerful hydroxyl directing group, despite the presence of other substituents. Several classical and modern formylation reactions were considered:

| Reaction | Formylating Agent | Conditions | Suitability Analysis |

| Reimer-Tiemann | Chloroform (CHCl₃), NaOH | Basic, aqueous | Prone to low yields (20-35%) and formation of isomeric byproducts; harsh conditions.[1][2][3] |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., TFA, boric acid) | Generally inefficient and requires strongly activating groups; formylation occurs preferentially ortho to the hydroxyl group.[4][5] |

| Vilsmeier-Haack | DMF, POCl₃ | Mildly acidic | Effective for electron-rich arenes, but can be sensitive to substrate reactivity; regioselectivity is a potential issue.[6][7][8][9] |

| Ortho-Lithiation | n-BuLi, then DMF | Cryogenic, anhydrous | Powerful method for directed functionalization, but requires strict anhydrous conditions and may have functional group compatibility issues.[10][11] |

| MgCl₂-Mediated Formylation | Paraformaldehyde, MgCl₂, Et₃N | Anhydrous, reflux | High yields and exceptional ortho-selectivity for phenols due to a chelation-controlled mechanism.[12][13] |

Recommended Synthetic Pathway: Chelation-Controlled Ortho-Formylation

This method leverages the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde. This ternary complex positions the formylating agent directly adjacent to the ortho carbon, leading to a highly selective intramolecular-like electrophilic substitution.

Caption: Recommended workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure for ortho-formylation of phenols published in Organic Syntheses.[12]

Reagents and Materials:

| Reagent | CAS No. | M.W. | Amount | Moles |

| 3-Bromo-2-fluorophenol | 156682-53-0 | 190.99 | 9.55 g | 50 mmol |

| Anhydrous Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | 9.52 g | 100 mmol |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 4.50 g | 150 mmol |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 14.0 mL | 100 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 250 mL | - |

| Diethyl Ether (Et₂O) | 60-29-7 | - | 100 mL | - |

| Hydrochloric Acid (1 N) | 7647-01-0 | - | 300 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~20 g | - |

Procedure:

-

Setup: Equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire apparatus with an inert gas (Argon or Nitrogen).

-

Initial Charge: Under a positive pressure of inert gas, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

-

Solvent Addition: Add dry tetrahydrofuran (250 mL) via syringe.

-

Base Addition: Add triethylamine (14.0 mL, 100 mmol) dropwise via syringe over 5 minutes. Stir the resulting slurry for 10 minutes at room temperature.

-

Substrate Addition: Add 3-bromo-2-fluorophenol (9.55 g, 50 mmol), dissolved in a minimal amount of dry THF if necessary, dropwise via syringe. The mixture will become an opaque slurry.

-

Reaction: Immerse the flask in a preheated oil bath at 80°C. Heat the mixture at a gentle reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), eluting with a 4:1 Hexanes:Ethyl Acetate mixture.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add 100 mL of diethyl ether.

-

Workup - Extraction: Transfer the mixture to a 1-L separatory funnel. Wash the organic phase successively with 1 N HCl (3 x 100 mL) and then with deionized water (2 x 100 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate solvent system or by flash column chromatography on silica gel to yield the pure product.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1427373-29-2 | [14][15] |

| Molecular Formula | C₇H₄BrFO₂ | [15] |

| Molecular Weight | 219.01 g/mol | [15] |

| Appearance | Solid (typically off-white to yellow) | [15] |

| Storage Temp. | 4°C, under nitrogen | [15] |

Spectroscopic Data: While a full experimental spectrum should be acquired, the expected ¹H NMR signals would include a downfield aldehyde singlet (~10 ppm), a hydroxyl singlet, and distinct aromatic proton signals. The mass spectrum should show a characteristic M+ and M+2 isotope pattern for bromine.

Alternative Synthetic Approaches

While the MgCl₂-mediated method is recommended, other strategies can be effective under specific circumstances.

-

Vilsmeier-Haack Formylation: This method involves the reaction of 3-bromo-2-fluorophenol with the Vilsmeier reagent (formed from DMF and POCl₃).[6][7][9] While phenols are suitable substrates, the reaction temperature and stoichiometry must be carefully optimized to ensure high regioselectivity and prevent side reactions. The Vilsmeier reagent is a weaker electrophile than those used in other formylations, which can be advantageous for selectivity.[9]

-

Directed Ortho-Lithiation: This powerful technique involves deprotonating the phenol to form a lithium phenoxide, which then directs a strong base (like s-BuLi in the presence of TMEDA) to deprotonate the C-6 position.[11][16] The resulting aryllithium species is then quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This method offers excellent control but requires stringent anhydrous and cryogenic (-78 °C) conditions, making it less amenable to large-scale production.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the magnesium chloride-mediated ortho-formylation of 3-bromo-2-fluorophenol. This method's operational simplicity, use of readily available reagents, and high degree of regioselectivity—driven by a well-understood chelation mechanism—make it the superior choice for producing this valuable synthetic intermediate with high purity and in excellent yield. The protocol provided herein serves as a robust and reliable starting point for any research or development program requiring access to this versatile chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. 1427373-29-2|this compound|BLD Pharm [bldpharm.com]

- 15. This compound | 1427373-29-2 [sigmaaldrich.com]

- 16. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of 4-bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest to researchers and professionals in drug discovery, medicinal chemistry, and materials science. Given its unique substitution pattern, this compound presents intriguing possibilities as a versatile building block for the synthesis of complex molecular architectures. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, potential synthetic routes, and prospective applications, with a strong emphasis on scientific integrity and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its core structure is a benzene ring functionalized with a bromo, a fluoro, a hydroxyl, and a formyl group. The strategic placement of these substituents, particularly the ortho-hydroxyl group to the aldehyde, allows for intramolecular hydrogen bonding, which influences its chemical behavior and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1427373-29-2 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [2] |

| Physical Form | Solid | [1] |

| Appearance | White to light yellow crystalline powder (based on isomers) | [3][4] |

| Melting Point | Data not available for this specific isomer. For comparison, the melting point of 4-Bromo-3-fluorobenzaldehyde is 54-60 °C[3], and that of 4-Bromo-2-hydroxybenzaldehyde is 50-54 °C.[5] | |

| Storage | 4°C, stored under nitrogen | [1] |

| Solubility | Poor solubility in water is expected. Soluble in common organic solvents like methanol, DMSO, and ethyl acetate (inferred from related compounds). | [5][6] |

Structural Diagram:

References

- 1. This compound | 1427373-29-2 [sigmaaldrich.com]

- 2. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-fluorobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides an in-depth overview of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science research communities. The document details the compound's key identifiers, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications, particularly in the realm of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in drug discovery, offering a foundational understanding of this versatile chemical building block.

Compound Identification and Properties

This compound is a substituted aromatic aldehyde. The strategic placement of bromo, fluoro, and hydroxyl groups on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Key Identifiers:

Below is a diagram illustrating the chemical structure of this compound, highlighting its key functional groups.

Caption: Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | --INVALID-LINK--[3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | Typically ≥97% | Sigma-Aldrich[1] |

| Storage Temperature | 4°C, under nitrogen | Sigma-Aldrich[1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Causality of Experimental Choices:

The choice of electrophilic bromination is based on the directing effects of the substituents on the starting material, 3-fluoro-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director, and the aldehyde group is a deactivating meta-director. The powerful activating effect of the hydroxyl group will primarily direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group is the most sterically accessible and electronically favorable, leading to the desired 4-bromo product.

Detailed Experimental Protocol:

-

Materials:

-

3-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

Bromine (1.05 eq)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Spectroscopic Data and Characterization

While a comprehensive public database of the spectra for this compound is not available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[2]

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10 ppm), the hydroxyl proton (broad singlet), and the aromatic protons, exhibiting coupling patterns consistent with the substitution on the benzene ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (~190 ppm) and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-Br and C-F stretches.

For a detailed guide on interpreting spectroscopic data of a similar compound, refer to the "Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide".[4]

Applications in Research and Drug Development

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide array of complex organic molecules. The unique combination of bromo, fluoro, and hydroxyl functional groups in this compound opens up diverse avenues for its application.

-

Medicinal Chemistry: This compound serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic activities. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions to build molecular complexity. Related fluorinated benzaldehyde derivatives have been used in the synthesis of compounds with anticancer and anti-inflammatory properties.[5][6]

-

Agrochemicals: The structural motifs present in this molecule are found in various pesticides and herbicides. Its derivatives could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: Substituted benzaldehydes are precursors to various polymers, dyes, and functional materials. The specific electronic properties conferred by the halogen and hydroxyl groups could be harnessed in the design of novel organic electronic materials.

Safety Information

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, and P501.[1]

References

- 1. This compound | 1427373-29-2 [sigmaaldrich.com]

- 2. 1427373-29-2|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 6. ossila.com [ossila.com]

Spectroscopic Elucidation of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Advanced Drug Discovery

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug development and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For researchers and scientists, the ability to definitively characterize a molecule like 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2), a promising building block in medicinal chemistry, is paramount. Its unique substitution pattern—a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde moiety on a benzene ring—presents a distinct spectroscopic fingerprint. This guide provides an in-depth exploration of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its identification and quality control. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to present a comprehensive and scientifically-grounded analysis.

Molecular Structure and Predicted Spectroscopic Behavior

The arrangement of substituents on the aromatic ring of this compound dictates its electronic environment and, consequently, its interaction with various electromagnetic frequencies. The electron-withdrawing nature of the bromine, fluorine, and aldehyde groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a nuanced spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-understood effects of its constituent functional groups on chemical shifts and coupling constants.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aldehydic, hydroxyl, and aromatic protons. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is expected to significantly influence the chemical shifts of these protons.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |

| Hydroxyl (-OH) | 10.5 - 11.5 | Singlet (s), broad | N/A | Intramolecular hydrogen bonding with the carbonyl oxygen significantly deshields this proton, leading to a downfield shift. The broadness is due to chemical exchange. |

| Aromatic (H-6) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 (³JH-H) | This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to couple with H-5. |

| Aromatic (H-5) | 7.1 - 7.3 | Doublet of doublets (dd) | 8.0 - 9.0 (³JH-H), 1.5 - 2.5 (⁴JH-F) | This proton is coupled to both H-6 and the fluorine atom at position 3. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the directly attached and neighboring substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded. Intramolecular hydrogen bonding can further influence this shift.[2] |

| C-2 (C-OH) | 150 - 155 (d, ²JC-F ≈ 10-15 Hz) | This carbon is attached to the hydroxyl group and is expected to show coupling with the fluorine at C-3. |

| C-3 (C-F) | 145 - 150 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant. |

| C-4 (C-Br) | 115 - 120 | The carbon attached to the bromine atom is shielded relative to other substituted carbons. |

| C-1 (C-CHO) | 120 - 125 | The carbon bearing the aldehyde group. |

| C-5 | 125 - 130 | Aromatic CH carbon. |

| C-6 | 130 - 135 | Aromatic CH carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.[3]

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a 30° or 45° pulse angle with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-X bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3200 - 3400 | O-H stretch | Broad, Medium | The broadness is indicative of hydrogen bonding. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds on a benzene ring. |

| 2800 - 2900 | Aldehydic C-H stretch | Medium | Often appears as a doublet (Fermi resonance). |

| 1650 - 1680 | C=O stretch (aldehyde) | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation and hydrogen bonding will lower its frequency. |

| 1550 - 1600 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| 1200 - 1300 | C-O stretch (phenol) | Strong | |

| 1000 - 1100 | C-F stretch | Strong | |

| 550 - 650 | C-Br stretch | Medium-Weak |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This standard solid-state sampling technique is widely used for obtaining high-quality IR spectra of crystalline compounds.[3]

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities. The nominal molecular weight is 219 g/mol , so peaks will appear at m/z 218 and 220.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: [M-H]⁺

-

Loss of the aldehyde group (-CHO): [M-29]⁺

-

Loss of a bromine atom: [M-79/81]⁺

-

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ion source of the mass spectrometer.

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Conclusion: A Framework for Confident Characterization

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers, scientists, and drug development professionals are better equipped to confirm the identity, purity, and structure of this valuable synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as an authoritative reference for that critical process.

References

An In-Depth Technical Guide to the NMR Spectral Data of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials, a thorough understanding of its structural and electronic properties is paramount. This document offers a comprehensive, field-proven perspective on the interpretation of its ¹H and ¹³C NMR spectra. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally analogous compounds and foundational NMR principles to provide a robust, predictive analysis. The methodologies for spectral acquisition and the significance of the data in quality control are also discussed in detail, ensuring this guide serves as a valuable resource for researchers in the field.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde with a unique arrangement of functional groups that makes it a versatile building block in organic chemistry. The presence of a hydroxyl group ortho to the aldehyde, a fluorine atom at the 3-position, and a bromine atom at the 4-position creates a specific electronic environment that influences its reactivity and its spectral characteristics. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses, where even minor impurities can have significant downstream consequences. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1427373-29-2 | |

| Molecular Formula | C₇H₄BrFO₂ | |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde, hydroxyl, and aromatic protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The predicted data, based on analysis of related compounds, is summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 9.9 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. Intramolecular hydrogen bonding with the ortho-hydroxyl group can cause a slight upfield shift compared to benzaldehydes lacking this interaction.[2] |

| Hydroxyl (-OH) | 10.5 - 11.5 | s (broad) | - | The phenolic proton is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen, leading to a significant downfield shift and often a broad signal.[2] |

| Aromatic H-5 | 7.5 - 7.7 | d | ³J(H-H) = 8.0 - 9.0 Hz | This proton is ortho to the bromine atom and meta to the aldehyde group. It is expected to be a doublet due to coupling with H-6. |

| Aromatic H-6 | 7.0 - 7.2 | dd | ³J(H-H) = 8.0 - 9.0 Hz, ⁴J(H-F) = 1.0 - 2.0 Hz | This proton is ortho to the aldehyde group and meta to the bromine. It will be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling to the fluorine atom. |

Diagram 1: Predicted ¹H-¹H and ¹H-¹⁹F Coupling in this compound

References

A Technical Guide to the Structural Elucidation of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS 1427373-29-2). As the crystal structure for this specific compound is not publicly available at the time of publication, this document serves as both a predictive analysis and a methodological roadmap for researchers. We project the anticipated molecular geometry and key intermolecular interactions based on an analysis of analogous structures. Furthermore, we present detailed, field-proven protocols for crystal growth and single-crystal X-ray diffraction (SC-XRD), empowering researchers to successfully execute the structural determination. This guide is intended for scientists in crystallography, medicinal chemistry, and materials science, offering the foundational expertise required to move from a powdered sample to a fully refined, three-dimensional crystal structure.

Part 1: Theoretical Framework and Predictive Analysis

Before embarking on an experimental campaign, a thorough theoretical analysis of the target molecule is essential. This allows for the rational design of crystallization experiments and provides a structural hypothesis against which to compare the final experimental data.

Molecular Profile: this compound

The subject of our study is a polysubstituted aromatic aldehyde. Its structure is characterized by several key functional groups that dictate its chemical behavior and, critically, its interactions in the solid state.

-

Aromatic Core: A planar phenyl ring provides a rigid scaffold.

-

Hydroxyl Group (-OH): Positioned at C2, it is a potent hydrogen bond donor.

-

Aldehyde Group (-CHO): Positioned at C1, its carbonyl oxygen is a strong hydrogen bond acceptor.

-

Halogen Substituents: A fluorine atom at C3 and a bromine atom at C4 introduce significant electronic and steric influences.

The juxtaposition of the hydroxyl and aldehyde groups at the ortho positions (C1 and C2) is the most dominant structural feature. This arrangement facilitates the formation of a strong, six-membered intramolecular hydrogen bond (O-H···O=C), a highly conserved motif in salicylaldehyde derivatives. This interaction is expected to lock the hydroxyl and aldehyde groups into a planar conformation with the benzene ring.

Anticipated Intermolecular Interactions & Supramolecular Synthons

While the intramolecular hydrogen bond satisfies the primary donor and acceptor sites, the molecule's periphery remains rich with potential for forming a stable crystal lattice. The study of related halogenated benzaldehydes provides insight into the likely packing forces.[1][2] The following non-covalent interactions are predicted to be significant:

-

C-H···O Hydrogen Bonds: The aldehydic proton (C-H) and aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules, forming chains or dimers.[2]

-

Halogen Bonding (C-Br···O): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, allowing it to act as a Lewis acid and interact favorably with the electron-rich oxygen atom of an adjacent aldehyde.

-

π-π Stacking: The electron-deficient nature of the halogenated aromatic ring may promote offset stacking interactions, contributing to the overall stability of the crystal packing.[1]

-

Other Weak Interactions: C-H···F and C-H···Br contacts, while weaker, will further contribute to the cohesion of the lattice.

Dispersive forces are expected to be a decisive factor in the overall stabilization of the crystal structure.[3] These interactions, collectively, will guide the self-assembly of the molecules into a thermodynamically stable, three-dimensional architecture.

Part 2: The Experimental Workflow: From Powder to Structure

The determination of a novel crystal structure is a systematic process. Single-crystal X-ray diffraction (SC-XRD) remains the gold-standard technique for the unambiguous elucidation of small-molecule structures.[4][5][6] This section details the critical steps to achieve this outcome.

Prerequisite: Material Purity

Successful crystallization is contingent on the high purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol: Purity Verification

-

Obtain Sample: Procure this compound, a solid at room temperature.

-

Initial Assessment: Determine the melting point. A sharp melting point is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[7]

-

Chromatographic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm purity is >98%.

-

Recrystallization (If Necessary): If impurities are detected, purify the bulk sample by recrystallization from a suitable solvent (e.g., an ethanol/water or ethyl acetate/hexane mixture) before attempting to grow single crystals for diffraction.[8]

Crystal Growth Methodologies

The formation of a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with well-defined faces—is often the most challenging step.[9] The core principle is to slowly bring a saturated solution to a state of supersaturation, allowing for ordered molecular assembly rather than rapid precipitation.[8]

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

|---|---|---|

| Alcohols | Ethanol, Isopropanol | Good solvating power for polar functional groups. |

| Esters | Ethyl Acetate | Medium polarity, good balance of solubility. |

| Ketones | Acetone | Can dissolve the compound well; use in diffusion setups. |

| Aromatic | Toluene | Potential for π-π interactions with the solute.[10] |

| Chlorinated | Dichloromethane | Good solvent, but volatility requires careful control. |

| Anti-Solvents | Hexane, Heptane | Non-polar; used to slowly decrease solubility in layering or diffusion experiments. |

Protocol 1: Slow Evaporation This is the simplest method but can sometimes lead to lower quality crystals.[10]

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Loosely cover the vial (e.g., with parafilm pierced with a needle).

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate over several days to weeks.

Protocol 2: Vapor Diffusion This technique offers excellent control over the rate of crystallization and is highly effective for small quantities.[11]

-

Dissolve a few milligrams of the compound in 0.5 mL of a primary solvent (e.g., acetone or dichloromethane) in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer jar.

-

Add 2-3 mL of a volatile anti-solvent (e.g., hexane or diethyl ether) to the outer jar, ensuring the liquid level is below the top of the inner vial.

-

Seal the outer jar and leave undisturbed. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion) This method is useful when two miscible solvents have different densities and solubilities for the compound.[11]

-

Prepare a concentrated solution of the compound in a dense, "good" solvent (e.g., dichloromethane) in a narrow tube (like an NMR tube).

-

Carefully and slowly layer a less dense, "poor" solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

-

Seal the tube and allow it to stand. Crystals will slowly form at the interface as the solvents diffuse into one another.

Diagram 1: General Experimental Workflow for Crystal Structure Determination

A flowchart of the key stages from powdered sample to final crystallographic data.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is analyzed using a diffractometer. This instrument bombards the crystal with a focused beam of X-rays and measures the positions and intensities of the diffracted beams.[6][12]

Methodology: Data Collection and Processing

-

Crystal Mounting: A high-quality crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of unique reflections are integrated.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and an approximate model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and bond lengths are adjusted to minimize the difference between the observed and calculated diffraction patterns.

A Self-Validating System: The quality of the final structure is assessed using statistical indicators. The most important are:

-

R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

-

wR2: The weighted residual factor based on squared intensities. A value below 15% (0.15) is generally acceptable.

-

Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

Diagram 2: SC-XRD Data Analysis Pipeline

The computational workflow from raw diffraction images to a final, refined structure.

Part 3: Analysis and Interpretation of the Crystal Structure

Upon successful refinement, the resulting Crystallographic Information File (CIF) contains a wealth of data. The analysis focuses on both intramolecular geometry and intermolecular packing.

Intramolecular Geometry

The first step is to validate the molecular structure itself. The refined bond lengths and angles should be compared against established values for similar chemical fragments.

Table 2: Predicted vs. Standard Bond Lengths (Å)

| Bond | Predicted Range | Standard Value (Typical) |

|---|---|---|

| C=O (aldehyde) | 1.20 - 1.22 | 1.21 |

| C-O (hydroxyl) | 1.35 - 1.37 | 1.36 |

| C-C (aromatic) | 1.37 - 1.40 | 1.39 |

| C-F | 1.34 - 1.36 | 1.35 |

| C-Br | 1.88 - 1.91 | 1.90 |

| O-H···O (H-bond) | 2.55 - 2.65 | N/A |

Significant deviations from these values could indicate unusual electronic effects or strain within the molecule. The planarity of the aromatic ring and the conformation of the substituents should be carefully examined.

Intermolecular Interactions and Crystal Packing

The crystal lattice is a supramolecular assembly held together by the non-covalent forces predicted in Part 1. A detailed analysis involves identifying and quantifying these interactions.

-

Identify Strong Hydrogen Bonds: Confirm the presence of the intramolecular O-H···O=C hydrogen bond.

-

Map Weaker Interactions: Search for intermolecular C-H···O, C-H···F, and C-Br···O contacts. Their geometries (distances and angles) should be analyzed to confirm they are stabilizing interactions.

-

Analyze Stacking: Characterize any π-π stacking interactions by measuring the centroid-to-centroid distance and the slip angle between adjacent aromatic rings.

-

Visualize the Packing: Use crystallographic software (e.g., Mercury) to generate packing diagrams. This visual analysis helps in understanding how supramolecular synthons (e.g., hydrogen-bonded dimers or chains) assemble to form the complete 3D structure.

Diagram 3: Conceptual Supramolecular Assembly

Illustration of how individual molecules form synthons that assemble into a lattice.

References

- 1. Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excillum.com [excillum.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 10. unifr.ch [unifr.ch]

- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 12. rigaku.com [rigaku.com]

solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Abstract

Understanding the is paramount for its effective application in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive analysis of the molecular properties that govern its solubility, outlines authoritative experimental protocols for its quantitative determination, and discusses the practical implications for laboratory use. By integrating theoretical principles with actionable methodologies, this document serves as an essential resource for scientists working with this versatile aromatic aldehyde.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a bromine atom, and a fluorine atom on the benzaldehyde scaffold—imparts a distinct electronic and steric profile. These features make it a valuable building block for creating complex molecules with potential biological activity.

The solubility of this compound is a critical, yet often overlooked, physicochemical parameter. It directly influences reaction kinetics, purification strategies (such as crystallization), formulation development for biological screening, and ultimately, the bioavailability of its derivatives. A thorough understanding of its behavior in various solvent systems is therefore not merely academic but a prerequisite for efficient and successful research and development.

Molecular Profile and Physicochemical Drivers of Solubility

The is dictated by a delicate interplay of its structural features. No specific experimental solubility data for this compound is publicly available, thus we must infer its likely behavior from its constituent parts and related molecules.

-

Aromatic Ring: The benzene core is inherently nonpolar (hydrophobic), which tends to favor solubility in organic solvents over water.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This contributes moderately to solubility in polar solvents.[1]

-

Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is a potent hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar, protic solvents like water and alcohols. However, its acidity (pKa) will dictate its charge state and thus solubility in aqueous solutions of varying pH. The pKa of the parent 2-hydroxybenzaldehyde is approximately 8.28, suggesting our compound will be predominantly in its neutral, less water-soluble form at physiological pH.[2][3]

-

Halogens (-Br, -F): The fluorine and bromine atoms increase the molecule's molecular weight and surface area. While fluorine can participate in weak hydrogen bonding, the overall effect of these large, hydrophobic halogens is a decrease in aqueous solubility and an increase in lipophilicity (fat-solubility).

-

Intramolecular Hydrogen Bonding: A critical feature of 2-hydroxybenzaldehydes is the potential for strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. This internal interaction "masks" the polar groups, reducing their ability to form intermolecular hydrogen bonds with solvent molecules like water.[4][5] This effect typically leads to lower aqueous solubility compared to its meta- or para-isomers, where such internal bonding is impossible.[4]

Caption: Factors governing the .

Predicted Physicochemical Properties:

While experimental data for the target molecule is sparse, data for similar structures provides a reasonable estimation.

| Property | Predicted Value/Range | Influence on Solubility | Source |

| Molecular Weight | 219.01 g/mol | Higher mass generally decreases solubility. | [6] |

| LogP (Octanol-Water) | ~2.5 - 3.5 | Indicates low aqueous solubility and preference for nonpolar environments. | Estimated |

| pKa (Phenolic OH) | ~7.5 - 8.5 | Determines ionization state in response to pH; solubility increases at pH > pKa. | [2] |

| Melting Point | Solid at room temp. | Energy is required to break the crystal lattice before dissolution can occur. | [7] |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a standardized experimental approach is essential. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold-standard for determining the aqueous solubility of chemical substances and is highly recommended.[8][9]

Principle of the Method

A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured using a suitable analytical technique.

Experimental Workflow Diagram

Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is visibly in excess of its estimated solubility into a series of glass vials or flasks.

-

Add a precise volume of the desired solvent (e.g., ultrapure water, ethanol, DMSO, acetone) to each flask.

-

-

Equilibration:

-

Seal the flasks securely to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled shaker bath (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a preliminary period of 24 hours. To ensure equilibrium has been reached, continue agitation and sample at subsequent time points (e.g., 48 hours, 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation:

-

Remove the flasks from the shaker and allow them to stand at the same constant temperature for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a glass syringe.

-

Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic particulate matter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. The aromatic nature of the compound makes it highly suitable for UV-based detection.

-

Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration.

-

Calculate the original solubility value by multiplying the measured concentration by the dilution factor. Report results in units such as mg/mL or µg/µL.

-

Solubility Profile and Practical Recommendations

While specific quantitative data is not published, a qualitative solubility profile can be predicted based on chemical principles.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Polar aprotic solvents like Acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These solvents can disrupt the intramolecular hydrogen bond and effectively solvate the molecule.

-

Moderate Solubility: Polar protic solvents like Ethanol and Methanol. They can compete for hydrogen bonding but may be less effective at solvating the hydrophobic portions of the molecule than polar aprotic solvents.

-

Low to Insoluble: Nonpolar solvents like Toluene, Hexanes, and Diethyl Ether. The polarity of the aldehyde and hydroxyl groups prevents significant dissolution in these hydrophobic media.

-

Very Low Solubility: Water. The combined effects of the hydrophobic aromatic ring, the heavy bromine atom, and the strong intramolecular hydrogen bond are expected to severely limit its aqueous solubility.[4][10]

Practical Laboratory Guidance:

-

Stock Solutions: For biological assays, preparing a high-concentration stock solution in 100% DMSO is the standard approach. Subsequent dilutions into aqueous buffers should be done carefully, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

-

pH Adjustment: To increase aqueous solubility, the pH of the solution can be raised above the compound's pKa (estimated ~7.5-8.5). In a basic environment, the phenolic hydroxyl group will be deprotonated to form a phenolate anion, which is significantly more water-soluble.

-

Heating: Gently warming the solvent can increase both the rate of dissolution and the solubility limit.[4] However, be cautious of potential compound degradation at elevated temperatures. Always check for stability.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Storage at 4°C under an inert atmosphere like nitrogen is recommended for long-term stability.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxybenzaldehyde (HMDB0034170) [hmdb.ca]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. (Solved) - how does intramolecular H-bonding affect the solubility of a... - (1 Answer) | Transtutors [transtutors.com]

- 6. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1427373-29-2 [sigmaaldrich.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. rsisinternational.org [rsisinternational.org]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

The Strategic Utility of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde in Contemporary Drug Discovery and Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

4-Bromo-3-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a pivotal building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the potential applications of this compound, with a particular focus on its burgeoning role in medicinal chemistry, specifically in the development of novel kinase inhibitors and antimicrobial agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and explore the mechanistic underpinnings of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative chemical entities with therapeutic and material applications.

Core Physicochemical and Spectroscopic Profile

This compound (CAS No: 1427373-29-2) is a solid at room temperature with the molecular formula C₇H₄BrFO₂.[1] Its multifaceted chemical nature is a direct consequence of the interplay between its distinct functional moieties.

| Property | Value | Reference(s) |

| CAS Number | 1427373-29-2 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | N/A |

| Appearance | Solid | [1] |

| Storage Temperature | 4°C, under inert gas | [1] |

| Purity | ≥97% | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

The presence of the aldehyde and hydroxyl groups provides sites for condensation and etherification reactions, while the bromo and fluoro substituents offer opportunities for cross-coupling and nucleophilic aromatic substitution, respectively. The fluorine atom, in particular, can significantly modulate the compound's electronic properties, pKa, and metabolic stability, making it an attractive feature in drug design.[2][3][4][5][6]

Synthetic Pathways and Strategic Transformations

The strategic importance of this compound lies in its capacity to undergo a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.

Synthesis of Schiff Bases: A Gateway to Bioactive Molecules

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are not only stable but also serve as versatile ligands for the formation of metal complexes with enhanced biological activities.[7][8][9][10]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. The subsequent dehydration step is often driven by the removal of water, for instance, by azeotropic distillation.

Caption: General workflow for Schiff base synthesis.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve one equivalent of this compound in a minimal amount of warm absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[11]

-

Amine Addition: In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol. Slowly add the amine solution to the aldehyde solution with continuous stirring.[11]

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

-

Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.[7]

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The bromine atom at the 4-position of the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the construction of complex biaryl structures, which are prevalent in many kinase inhibitors.[12][13]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for transmetalation.

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the aldehyde and the fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), although this is generally less facile than with stronger electron-withdrawing groups like nitro groups. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[14][15][16][17] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[14][17]

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of various therapeutic agents.

Kinase Inhibitors for Oncology

A significant application of substituted benzaldehydes is in the synthesis of kinase inhibitors for cancer therapy.[18] A study on the elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel Epidermal Growth Factor Receptor (EGFR)-kinase inhibitors highlights the utility of bromo-fluorobenzaldehyde regioisomers.[18] These compounds can be further functionalized through reactions like nitration, Pd-catalyzed coupling, reduction, and reductive amination to generate potent EGFR inhibitors.[18]

Caption: Synthetic route to EGFR inhibitors.

Antimicrobial Agents

Schiff bases derived from this compound and their transition metal complexes have shown promising antimicrobial activity. The imine group in Schiff bases is crucial for their biological activity, and the presence of the halogen atoms can enhance their efficacy.[7][8][9] Furthermore, metal chelation can significantly boost the antimicrobial properties of the parent Schiff base ligand.[1][10][14]

Table of Antimicrobial Activity of Related Schiff Bases

| Compound Type | Target Organisms | Activity | Reference(s) |

| Schiff Base Derivatives | Escherichia coli, Staphylococcus aureus, Candida albicans | Bacteriostatic, Fungistatic | [8] |

| Schiff Bases from 4,6-difluoro-2-aminobenzothiazole | Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial, Antifungal | [7] |

| Schiff Bases from 3,3′-diaminodipropylamine | Gram-positive and Gram-negative bacteria, Candida | Bacteriostatic, Antifungal | [9] |

Advanced Material Science Applications

Beyond its role in medicinal chemistry, this compound and its derivatives have potential applications in materials science. The incorporation of fluorine can enhance the thermal stability and electronic properties of polymers and organic materials. Substituted benzaldehydes are used in the synthesis of functional polymers, such as copolymers of phthalaldehyde and benzaldehyde, which can be further modified to create degradable polymer networks.[12]

Conclusion and Future Outlook

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with significant potential in drug discovery and materials science. The demonstrated utility of this compound in the synthesis of kinase inhibitors and antimicrobial agents underscores its value to the pharmaceutical industry. Future research will likely focus on expanding the library of derivatives synthesized from this scaffold, exploring novel reaction pathways, and further investigating the biological activities and material properties of the resulting compounds. The continued exploration of the chemistry of this compound promises to yield new and innovative solutions to challenges in medicine and technology.

References

- 1. This compound | 1427373-29-2 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. ijpbs.com [ijpbs.com]

- 8. mediresonline.org [mediresonline.org]

- 9. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 17. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde

This guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a detailed framework for the safe handling, storage, and emergency management of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 1427373-29-2). As a substituted benzaldehyde, this compound is a valuable intermediate in organic synthesis; however, its chemical reactivity necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and handling it safely.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1427373-29-2 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 235.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 4°C, stored under nitrogen |

The presence of aldehyde, hydroxyl, bromo, and fluoro functional groups on the benzene ring dictates its reactivity and toxicological profile. The aldehyde group can be irritating, while phenolic hydroxyl groups can be corrosive. Halogenation often enhances both reactivity and potential toxicity.

Comprehensive Hazard Analysis

Based on the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand strict adherence to safety protocols.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |

Mechanistic Insights:

-

Oral Toxicity (H302): Accidental ingestion can lead to systemic toxicity. The molecule's structure allows it to potentially interfere with biological pathways.

-

Skin and Eye Irritation (H315, H319): The acidic nature of the phenolic hydroxyl group, combined with the reactive aldehyde, makes the compound irritating to skin and mucous membranes. Direct contact can cause redness, inflammation, and pain. Eye contact is particularly dangerous and can lead to serious damage.

-

Respiratory Irritation (H335): As a solid, the primary risk is the inhalation of dust or powder. These fine particles can irritate the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.

Core Directive: Safe Handling and Personal Protection

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

The primary causality for using engineering controls is to contain the chemical at its source, minimizing operator exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[2] This is crucial to prevent the inhalation of dust.

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[3][4]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as essential protection against direct contact. The selection of appropriate PPE is critical.

-

Eye and Face Protection: Chemical safety goggles providing a complete seal are required.[2] In situations with a higher risk of splashing, a face shield must be worn over the goggles.[2]

-

Hand Protection: Due to the skin irritation hazard (H315), chemically resistant gloves are mandatory. Nitrile rubber gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used.[4] For direct handling or risk of splash, double-gloving is recommended.[2] Gloves must be inspected before use and changed immediately if contamination is suspected.[2][5]

-

Body Protection: A long-sleeved, fully buttoned laboratory coat must be worn to protect against skin contact.[2]

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required.[4] However, if engineering controls fail or during a large-scale cleanup where dust generation is unavoidable, a NIOSH-approved respirator is necessary.[4][5]

Workflow for Safe Handling

The following workflow is designed to create a self-validating system of safety checks and balances.

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: Rapid and Correct Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate action is crucial. All laboratory personnel should be trained in these procedures.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.[2][4]

-

Skin Contact: Remove all contaminated clothing and shoes immediately.[3][4] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[3]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[3][4]

-

Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[3][6] Call a poison center or doctor immediately if you feel unwell.[5][7]

Accidental Release Measures

The response to a spill depends on its scale. For any significant spill, evacuate the area and alert emergency services.

Caption: Emergency Response Protocol for an Accidental Spill.

Fire-Fighting Measures

-

Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][8]

-

Hazards from Combustion: Thermal decomposition can release toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][5]

Storage and Disposal

Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.

Storage

The rationale for specific storage conditions is to maintain the compound's stability and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is 4°C.

-

Container: Keep the container tightly closed and securely sealed.[3][4]

-

Inert Atmosphere: For long-term stability and to prevent oxidation, storage under an inert atmosphere like nitrogen is recommended.[4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal